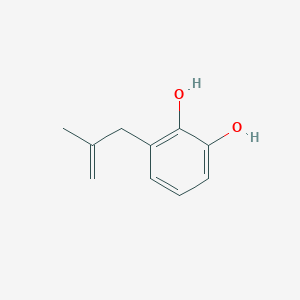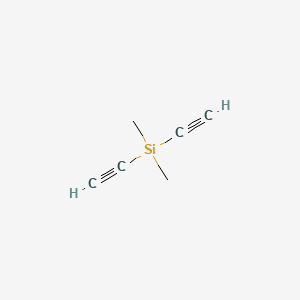
Silane, diethynyldimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, diethynyldimethyl- is a chemical compound with the molecular formula C6H8Si It is a member of the silane family, which consists of silicon atoms bonded to hydrogen and/or organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silane, diethynyldimethyl- can be synthesized through various methods. One common approach involves the reaction of dimethylchlorosilane with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of silane, diethynyldimethyl- often involves large-scale reactors and advanced purification techniques. The use of fluidized bed reactors, where silane is decomposed onto silicon particles suspended in a heated stream of silane and hydrogen, is a notable method. This process is efficient and cost-effective, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Silane, diethynyldimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Silane, diethynyldimethyl- can be oxidized using oxidizing agents such as hydrogen peroxide or ozone. The reaction typically occurs at elevated temperatures and results in the formation of silicon dioxide and other oxidation products.
Reduction: Reduction reactions involving silane, diethynyldimethyl- often use hydride donors such as lithium aluminum hydride or sodium borohydride. These reactions can produce silane derivatives with different functional groups.
Substitution: Substitution reactions can occur when silane, diethynyldimethyl- reacts with halogens or other nucleophiles. These reactions can lead to the formation of various substituted silanes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silicon dioxide, while reduction reactions can produce silane derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Silane, diethynyldimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various silicon-based compounds and materials. Its unique reactivity makes it valuable in organic synthesis and materials science.
Biology: In biological research, silane, diethynyldimethyl- is used for surface modification of biomaterials, enhancing their biocompatibility and functionality.
Industry: In industrial applications, silane, diethynyldimethyl- is used in the production of advanced materials, such as coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of silane, diethynyldimethyl- involves its ability to form strong bonds with both organic and inorganic substrates. This property is due to the presence of silicon atoms, which have a high affinity for oxygen and other electronegative elements. The compound can undergo hydrolysis to form silanol groups, which can then react with other functional groups to create stable covalent bonds. This mechanism is crucial for its applications in surface modification and adhesion .
Vergleich Mit ähnlichen Verbindungen
Silane, diethynyldimethyl- can be compared with other similar compounds, such as:
Dimethyldichlorosilane: Used in the production of polydimethylsiloxane (PDMS) and other silicon-based materials.
Trimethylsilylchloride: Commonly used as a protecting group in organic synthesis.
Phenylsilane: Known for its use in hydrosilylation reactions and as a reducing agent.
The uniqueness of silane, diethynyldimethyl- lies in its ability to undergo a wide range of chemical reactions and its versatility in various applications. Its structure allows for easy modification and functionalization, making it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
1675-60-1 |
|---|---|
Molekularformel |
C6H8Si |
Molekulargewicht |
108.21 g/mol |
IUPAC-Name |
diethynyl(dimethyl)silane |
InChI |
InChI=1S/C6H8Si/c1-5-7(3,4)6-2/h1-2H,3-4H3 |
InChI-Schlüssel |
PEMATDLNMXTNGL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C#C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[(2-hydroxyethyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14151715.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14151719.png)
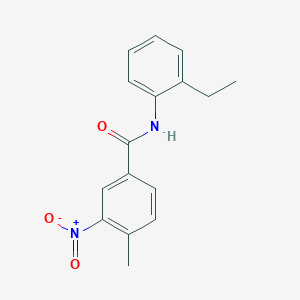

![Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14151741.png)
![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)
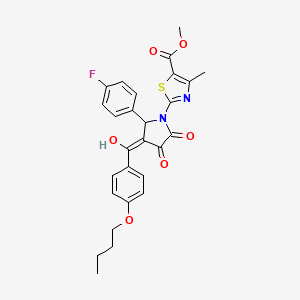
![[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate](/img/structure/B14151763.png)

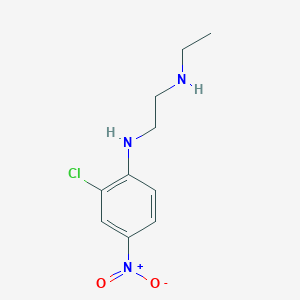
![1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14151771.png)
![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)
